![molecular formula C14H19NO4S B3075322 Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate CAS No. 1029603-13-1](/img/structure/B3075322.png)
Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate
Overview
Description
“Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate” is a chemical compound with the CAS Number: 577752-97-7 . Its molecular weight is 283.35 . The IUPAC name for this compound is methyl 4- (1-piperidinylsulfonyl)benzoate .
Molecular Structure Analysis
The InChI code for “Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate” is 1S/C13H17NO4S/c1-18-13(15)11-5-7-12(8-6-11)19(16,17)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate” has a molecular weight of 283.35 . It is recommended to be stored in a refrigerator .Scientific Research Applications
Metabolism and Toxicology
Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate, as a structural basis for synthetic cannabinoid receptor agonists (SCRAs), has been studied for its metabolic fate and toxicology. Richter et al. (2022) analyzed its in vitro phase I and II metabolites, finding that ester hydrolysis plays a significant role in its metabolism, involving various cytochrome P450 isozymes and human carboxylesterases. This study provides insight into potential toxicological screenings for SCRAs like Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate (Richter et al., 2022).
Analytical Profiles of SCRAs
Brandt et al. (2020) explored the analytical profiles of several SCRAs, including Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate. Their research involved extensive characterization, such as data on impurities, which is crucial for forensic and clinical investigations related to new psychoactive substances (NPS) (Brandt et al., 2020).
Antimicrobial Activity
Vinaya et al. (2009) synthesized several derivatives related to Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate and evaluated their antimicrobial efficacy. They found that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Vinaya et al., 2009).
Synthesis and Applications in Medicinal Chemistry
Karaman et al. (2016) reported on the synthesis of sulfonyl hydrazones containing piperidine derivatives, highlighting the significance of sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry. They evaluated these compounds for antioxidant capacity and anticholinesterase activity, providing insights into their potential medicinal applications (Karaman et al., 2016).
Antiparasitic Activity
Flores et al. (2008) studied benzoic acid derivatives from Piper species, finding that certain derivatives exhibited significant antiparasitic activity. This research suggests potential applications of Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate-related compounds in developing antiparasitic agents (Flores et al., 2008).
Safety and Hazards
properties
IUPAC Name |
methyl 4-(piperidin-1-ylsulfonylmethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-19-14(16)13-7-5-12(6-8-13)11-20(17,18)15-9-3-2-4-10-15/h5-8H,2-4,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTVVXNXZLDHAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CS(=O)(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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